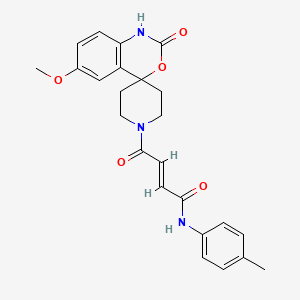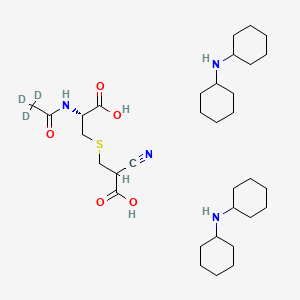
N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine))
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine)) is a biochemical compound used primarily in proteomics research. It has a molecular formula of C33H58N4O5S and a molecular weight of 622.90 . This compound is not intended for diagnostic or therapeutic use but is valuable for research purposes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine)) involves several steps, typically starting with the acetylation of L-cysteine. The reaction conditions often require a controlled environment with specific reagents to ensure the correct formation of the compound. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis under stringent conditions to maintain purity and consistency. The process includes multiple purification steps to remove any impurities and ensure the final product meets research-grade standards .
化学反应分析
Types of Reactions
N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine)) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield thiols or disulfides .
科学研究应用
N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine)) is used in various scientific research applications, including:
Chemistry: It is used as a reagent in chemical synthesis and analysis.
Biology: It is employed in proteomics research to study protein interactions and functions.
Medicine: While not used therapeutically, it aids in the development of new drugs and therapies by providing insights into biochemical pathways.
Industry: It is used in the production of research-grade chemicals and reagents.
作用机制
The mechanism of action of N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine)) involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and proteins by forming covalent bonds or altering their conformation. This modulation can affect various biochemical processes, providing valuable insights into the compound’s effects .
相似化合物的比较
Similar Compounds
- N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine
- N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine (bis(dicyclohexylamine))
Uniqueness
N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine)) is unique due to its deuterium labeling (d3), which makes it particularly useful in mass spectrometry and other analytical techniques. This labeling allows for more precise measurements and analysis compared to its non-deuterated counterparts .
属性
分子式 |
C33H58N4O5S |
|---|---|
分子量 |
625.9 g/mol |
IUPAC 名称 |
3-[(2R)-2-carboxy-2-[(2,2,2-trideuterioacetyl)amino]ethyl]sulfanyl-2-cyanopropanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/2C12H23N.C9H12N2O5S/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(12)11-7(9(15)16)4-17-3-6(2-10)8(13)14/h2*11-13H,1-10H2;6-7H,3-4H2,1H3,(H,11,12)(H,13,14)(H,15,16)/t;;6?,7-/m..0/s1/i;;1D3 |
InChI 键 |
COOCJSYKZVYOLT-RBTWNPPASA-N |
手性 SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCC(C#N)C(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2 |
规范 SMILES |
CC(=O)NC(CSCC(C#N)C(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12406107.png)
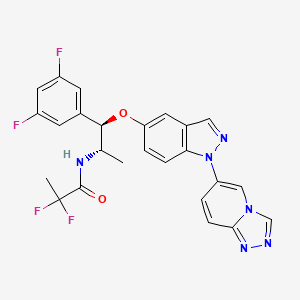
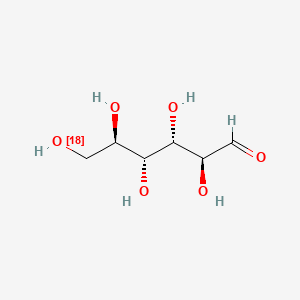

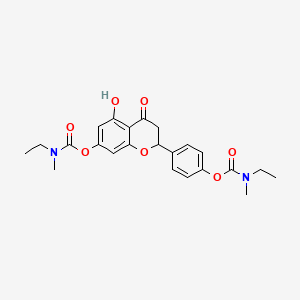
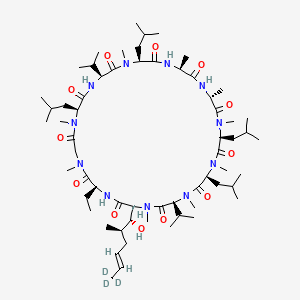

![(E)-5-acetyloxy-6-[(10S,13R,14R)-3-acetyloxy-15-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12406158.png)
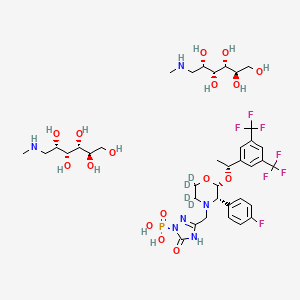
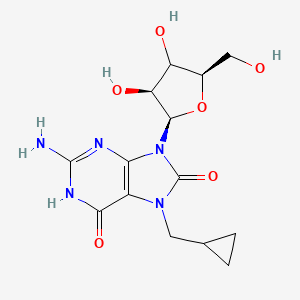
![(3S,6S,9S,12R,15R,18S)-15-[(2S)-Butan-2-yl]-4-methyl-3,9,12-tris(2-methylpropyl)-6,18-di(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacy clooctadecane-2,5,8,11,14,17-hexone](/img/structure/B12406168.png)
![5-bromo-4-N-[2-(dimethylamino)pyridin-3-yl]-2-N-[2-methoxy-5-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine](/img/structure/B12406178.png)
